4-(4-Methoxyphenyl)-1-p-tolyl-1H-pyrazol-5-amine
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Overview
Description
4-(4-Methoxyphenyl)-1-p-tolyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methoxy group attached to the phenyl ring and a tolyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-1-p-tolyl-1H-pyrazol-5-amine typically involves the reaction of 4-methoxyphenylhydrazine with p-tolualdehyde under acidic or basic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-1-p-tolyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-(4-hydroxyphenyl)-1-p-tolyl-1H-pyrazol-5-amine, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
4-(4-Methoxyphenyl)-1-p-tolyl-1H-pyrazol-5-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-1-p-tolyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(4-Methoxyphenyl)-1-p-tolyl-1H-pyrazol-5-amine include:
- 4-(4-Methoxyphenyl)-1H-pyrazole
- 4-(4-Methoxyphenyl)-1H-imidazole
- 4-(4-Methoxyphenyl)-1H-indole .
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of both methoxy and tolyl groups.
Properties
Molecular Formula |
C17H17N3O |
---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-(4-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C17H17N3O/c1-12-3-7-14(8-4-12)20-17(18)16(11-19-20)13-5-9-15(21-2)10-6-13/h3-11H,18H2,1-2H3 |
InChI Key |
HZSVGUWOWRHGMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C3=CC=C(C=C3)OC)N |
Origin of Product |
United States |
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